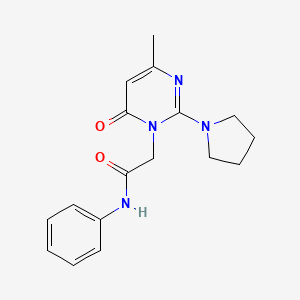![molecular formula C13H22N2O4 B2639224 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1823810-70-3](/img/structure/B2639224.png)
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate” is a sterically constrained amino acid derivative . It belongs to a distinctive class of organic compounds that have aroused much interest among chemists and biologists due to their potential use in chemistry, biochemistry, and drug design .
Synthesis Analysis
The synthesis of this compound involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This process adds two novel amino acids to the family of sterically constrained amino acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a feature of sterically constrained amino acids . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This reaction forms the four-membered rings in the spirocyclic scaffold .Scientific Research Applications
Synthesis and Chemical Properties
- Meyers et al. (2009) described efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing an entry point for novel compounds complementary to piperidine ring systems (Meyers et al., 2009).
- Radchenko et al. (2010) synthesized ornitine and GABA analogues, adding them to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Medicinal Chemistry and Drug Design
- López et al. (2020) presented a catalytic and enantioselective preparation of 4-methylene proline scaffolds, which are key elements in antiviral drug synthesis (López et al., 2020).
- Odagiri et al. (2013) synthesized novel quinolines with potent antibacterial activity against respiratory pathogens, using a derivative of the compound (Odagiri et al., 2013).
Chemical Transformations
- Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of similar spirocyclic compounds, leading to bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
- Rao et al. (2017) developed a new reagent for introducing Boc protecting groups to amines, enhancing the synthesis process of related compounds (Rao et al., 2017).
Biological and Pharmacological Studies
- Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of related spirocyclic compounds, which is crucial in pharmacological research (Jakubowska et al., 2013).
- Gurry et al. (2015) conducted a synthesis of spirocyclic oxetane-fused benzimidazole, a structure potentially useful in drug development (Gurry et al., 2015).
Applications in Natural Products and Insect Repellents
- Smolanoff et al. (1975) isolated a nitrogen-containing terpene from a milliped, showcasing the natural occurrence and potential use of similar compounds as insect repellents (Smolanoff et al., 1975).
Chemical Synthesis and Stability Studies
- Haas et al. (2017) improved the synthesis of bicyclic spiro compounds, enhancing their stability and solubility for broader chemical applications (Haas et al., 2017).
properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-7-12(8-15)5-13(14,6-12)9(16)18-4/h5-8,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFSYIHWFYSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)
![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)
![4-chloro-3-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2639143.png)



![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)
![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2639156.png)
![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639159.png)
![tert-Butyl 7-methoxy-2,6-diazaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B2639161.png)

![4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B2639164.png)